1,1'-Dimethyl-1h,1'h-4,4'-bipyrazole

Description

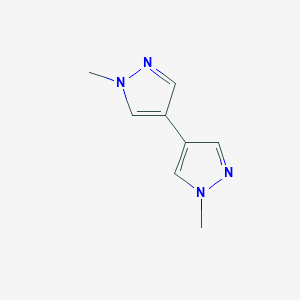

1,1'-Dimethyl-1H,1'H-4,4'-bipyrazole is a heterocyclic compound consisting of two pyrazole rings connected at their 4-positions, with methyl groups substituted at the 1 and 1' nitrogen atoms. Its molecular formula is C₈H₁₀N₄, with an average molecular mass of 162.20 g/mol. The bipyrazole core is characterized by a planar structure, and the methyl substituents introduce steric and electronic modifications that influence its reactivity, solubility, and coordination behavior .

Bipyrazole derivatives are widely studied for their applications in coordination chemistry, particularly in metal-organic frameworks (MOFs) , and as precursors for energetic materials . The dimethyl substitution at the 1,1' positions distinguishes this compound from other bipyrazole isomers (e.g., 3,3' or 5,5' substituted variants), offering unique steric profiles that affect molecular packing and ligand-metal interactions .

Properties

IUPAC Name |

1-methyl-4-(1-methylpyrazol-4-yl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4/c1-11-5-7(3-9-11)8-4-10-12(2)6-8/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARFBJVUXDWVWRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CN(N=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Dimethyl-1h,1’h-4,4’-bipyrazole typically involves the reaction of 4,4’-bipyrazole with methylating agents. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for 1,1’-Dimethyl-1h,1’h-4,4’-bipyrazole are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1,1’-Dimethyl-1h,1’h-4,4’-bipyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups such as halogens or alkyl groups .

Scientific Research Applications

Biological Activities

Antitumor Activity

Research has highlighted the antitumor potential of bipyrazole derivatives. For instance, studies indicate that compounds derived from bipyrazoles exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Anti-inflammatory Properties

Bipyrazole derivatives have demonstrated significant anti-inflammatory activities. They are reported to inhibit pro-inflammatory cytokines and pathways involved in inflammation, making them candidates for treating inflammatory diseases .

Antimicrobial Effects

The compound has shown antimicrobial properties against a range of bacteria and fungi. For example, studies have tested its efficacy against Gram-positive and Gram-negative bacteria as well as yeast-like fungi, demonstrating its potential as an antimicrobial agent .

JAK Inhibition

Recent patents have identified 1,1'-dimethyl-1H,1'H-4,4'-bipyrazole derivatives as Janus kinase (JAK) inhibitors. These compounds are being explored for their therapeutic potential in autoimmune diseases and cancers by modulating JAK signaling pathways .

Applications in Material Science

Beyond biological applications, 1,1'-dimethyl-1H,1'H-4,4'-bipyrazole is also utilized in materials science. Its derivatives are incorporated into formulations for paints and coatings due to their stability and resistance to degradation under environmental stressors . Additionally, they are being investigated for use in the development of heat-resistant polymers.

Case Studies

Case Study 1: Antitumor Activity

A study published in the International Journal of Pharmaceutical Sciences Review and Research evaluated a series of bipyrazole derivatives for their antitumor activity against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutic agents, suggesting their potential as novel anticancer drugs .

Case Study 2: Anti-inflammatory Effects

In a separate investigation focused on anti-inflammatory activity, researchers synthesized new bipyrazole derivatives and tested them in vivo. The findings showed that these compounds significantly reduced inflammation markers in animal models of arthritis .

Mechanism of Action

The mechanism of action of 1,1’-Dimethyl-1h,1’h-4,4’-bipyrazole involves its interaction with various molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Position and Geometry

- 1,1'-Dimethyl-4,4'-bipyrazole: The methyl groups at the 1,1' positions occupy positions adjacent to the pyrazole nitrogen atoms, introducing steric hindrance that may limit rotational freedom and influence coordination modes with metal ions.

Crystallographic Parameters

Substituents significantly impact molecular geometry. For example:

- In fluorophenyl-substituted bipyrazoles (e.g., 1,1'-bis(4-fluorophenyl)-3,3'-diisobutyl-4,4'-bipyrazole), bulky aryl groups induce large dihedral angles (~50°) between pyrazole rings and substituents, reducing molecular symmetry .

- Methyl groups in 1,1'-dimethyl-4,4'-bipyrazole likely result in smaller dihedral angles due to their compact size, promoting closer molecular packing .

Functional Group Effects on Properties

Energetic Materials

- Nitrated Derivatives (e.g., TNBP) : 4,4',5,5'-Tetranitro-3,3'-bipyrazole (TNBP) exhibits high thermal stability (Td = 323°C) and detonation velocity (~8,900 m/s), attributed to nitro groups enhancing density and oxygen balance .

- Methyl-Substituted Derivatives : The dimethyl analog lacks nitro groups, resulting in lower density and detonation performance but improved solubility in organic solvents and reduced sensitivity to impact/friction .

Coordination Chemistry

- Neutral vs. Deprotonated Ligands : Neutral 1H,1'H-4,4'-bipyrazole requires charge-balancing anions in MOFs, whereas deprotonated forms (e.g., in H₂Me₂BPZ-based MOFs) enable anion-free frameworks with tunable porosity .

- Steric Effects : 1,1'-Dimethyl substitution may hinder metal coordination compared to unsubstituted bipyrazoles, limiting framework dimensionality .

Thermal and Physical Properties

*Estimated based on analogous compounds.

Biological Activity

1,1'-Dimethyl-1H,1'H-4,4'-bipyrazole (DMBP) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its synthesis, biological properties, and relevant case studies.

Synthesis of 1,1'-Dimethyl-1H,1'H-4,4'-bipyrazole

The synthesis of DMBP typically involves the methylation of 4,4'-bipyrazole using methyl iodide and a base such as potassium carbonate in a solvent like dimethylformamide (DMF). This method yields DMBP in good purity and yield. The compound can be characterized through various spectroscopic techniques including NMR and HRMS to confirm its structure and purity .

Antimicrobial Properties

DMBP has been studied for its antimicrobial activity against various pathogens. In a study published in MDPI, several bipyrazole derivatives were tested for their antibacterial and antifungal properties. The results indicated that DMBP exhibited significant activity against both Gram-positive and Gram-negative bacteria as well as certain fungal strains. The minimum inhibitory concentrations (MICs) were determined to assess the effectiveness of the compound .

Table 1: Antimicrobial Activity of DMBP

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

The mechanism by which DMBP exerts its antimicrobial effects is believed to involve disruption of microbial cell membranes and interference with essential metabolic pathways. Research indicates that DMBP may inhibit the synthesis of nucleic acids or proteins in target organisms, leading to cell death .

Case Study 1: Antifungal Activity

In a clinical study assessing the antifungal efficacy of DMBP derivatives against resistant strains of Candida species, DMBP was found to be effective in reducing fungal load in vitro. The study highlighted its potential use as an alternative treatment for fungal infections that are resistant to conventional antifungals .

Case Study 2: Anti-inflammatory Properties

Another area of interest is the anti-inflammatory properties of DMBP. A recent investigation into its effects on inflammatory markers in vitro showed that DMBP can significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. This suggests potential therapeutic applications in inflammatory diseases .

Q & A

Q. What are the optimal synthetic routes for 1,1'-Dimethyl-1H,1'H-4,4'-bipyrazole, and how do reaction conditions influence yield?

Methodological Answer:

- Cross-coupling strategies : Utilize Suzuki-Miyaura coupling of pre-functionalized pyrazole monomers. For example, halogenated pyrazole precursors (e.g., 3-bromo-1-methylpyrazole) can undergo palladium-catalyzed coupling (Pd(PPh₃)₄, K₂CO₃, DMF, 80°C) to form the bipyrazole backbone .

- Hydrazine cyclization : Condensation of 1,3-diketones with hydrazine derivatives under microwave irradiation (100–120°C, 30 min) improves regioselectivity and reduces side products .

Q. Table 1: Comparative Yields of Synthetic Methods

| Method | Catalyst/Reagent | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | 65–72 | ≥98% | |

| Microwave cyclization | Hydrazine hydrate | 78–85 | 95–97% |

Key Consideration : Optimize solvent polarity (DMF vs. ethanol) to minimize dimerization side reactions .

Q. How can researchers validate the structural integrity of 1,1'-Dimethyl-1H,1'H-4,4'-bipyrazole?

Methodological Answer:

- Spectroscopic techniques :

- X-ray crystallography : Resolve bond angles (N–N–C ~108°) to confirm planarity and steric effects of methyl groups .

Critical Step : Use deuterated DMSO for NMR to avoid solvent interference with aromatic protons .

Advanced Research Questions

Q. How do methyl substitutions at the 1,1'-positions influence the compound’s electronic and biological properties?

Methodological Answer:

- Electronic effects : Methyl groups increase electron density at the pyrazole N-atoms, enhancing coordination to metal centers (e.g., Cu²⁺, Fe³⁺) in catalytic applications. DFT calculations (B3LYP/6-31G*) show a 0.15 eV reduction in HOMO-LUMO gap compared to unsubstituted bipyrazole .

- Biological activity : Methylation reduces metabolic degradation in vitro, as shown in anti-HCV assays (EC₅₀ = 2.3 µM vs. 5.8 µM for non-methylated analogs) .

Q. Table 2: Biological Activity vs. Substituent Position

| Substituent Pattern | Anti-HCV EC₅₀ (µM) | Cytotoxicity (CC₅₀, µM) |

|---|---|---|

| 1,1'-Dimethyl | 2.3 | >100 |

| 3,5-Dimethyl (analog) | 5.8 | 48.7 |

Contradiction Note : Methylation at non-adjacent positions (e.g., 3,5-dimethyl) increases cytotoxicity, necessitating careful SAR analysis .

Q. How should researchers address discrepancies in reported solubility and stability data for this compound?

Methodological Answer:

- Solvent screening : Use a Hansen solubility parameter (HSP) approach. Polar aprotic solvents (DMF, DMSO) enhance solubility (>50 mg/mL), while non-polar solvents (hexane) yield <1 mg/mL .

- Stability testing :

Resolution Strategy : Replicate experiments under inert atmospheres (N₂) to isolate oxidative vs. hydrolytic degradation pathways .

Q. What advanced computational methods are suitable for modeling interactions of 1,1'-Dimethyl-1H,1'H-4,4'-bipyrazole with biological targets?

Methodological Answer:

- Molecular docking (AutoDock Vina) : Use crystal structures of HCV NS5B polymerase (PDB: 3FQK) to predict binding affinity. Methyl groups form hydrophobic contacts with Val⁴⁹² and Leu⁴⁹⁷ residues .

- MD simulations (GROMACS) : Simulate ligand-protein stability over 100 ns; RMSD <2.0 Å indicates stable binding .

Validation : Cross-check computational results with SPR (surface plasmon resonance) data (KD = 1.8 µM) .

Q. How can researchers design experiments to explore the compound’s role in supramolecular chemistry?

Methodological Answer:

- Coordination polymers : React with AgNO₃ (1:2 molar ratio) in acetonitrile to form 2D networks (confirmed by PXRD) .

- Host-guest systems : Test encapsulation of aromatic guests (e.g., nitrobenzene) via fluorescence quenching assays .

Data Interpretation : FTIR shifts (Δν = –15 cm⁻¹ for C=N stretching) indicate π-π interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.